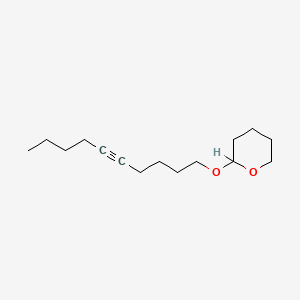
2-(5-Decynyloxy)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Decynyloxy)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a decynyloxy group. This compound is notable for its applications in organic synthesis, particularly as a surfactant and in the formation of monolayers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Decynyloxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with a decynyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the tetrahydropyran oxygen attacks the decynyl halide, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as silver triflate or copper complexes can be employed to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Decynyloxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the decynyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted tetrahydropyran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-Decynyloxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a surfactant and in the formation of monolayers for surface studies.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, surfactants, and liquid crystals.
Wirkmechanismus
The mechanism of action of 2-(5-Decynyloxy)tetrahydro-2H-pyran involves its ability to interact with lipid membranes due to its surfactant properties. The decynyloxy group can insert into lipid bilayers, altering membrane fluidity and permeability. This interaction can affect various molecular targets and pathways, including membrane-bound enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Hexynyloxy)tetrahydro-2H-pyran
- 2-(5-Octynyloxy)tetrahydro-2H-pyran
- 2-(5-Decynyloxy)tetrahydro-2H-pyran
Uniqueness
This compound is unique due to its longer alkyne chain, which enhances its surfactant properties and makes it more effective in applications requiring surface activity. The longer chain also provides greater hydrophobicity, which can be advantageous in certain industrial applications .
Eigenschaften
CAS-Nummer |
51652-45-0 |
|---|---|
Molekularformel |
C15H26O2 |
Molekulargewicht |
238.37 g/mol |
IUPAC-Name |
2-dec-5-ynoxyoxane |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h15H,2-4,7-14H2,1H3 |
InChI-Schlüssel |
UCIRGAWKROSICQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CCCCCOC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,4]Dioxino[2,3-g][1,3]benzothiazole-2-carbonitrile](/img/structure/B13948321.png)

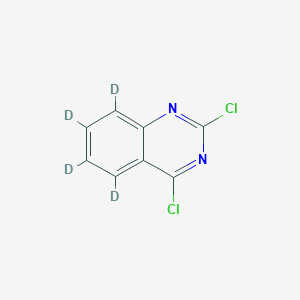
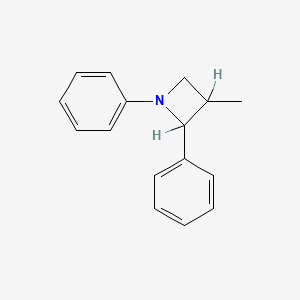
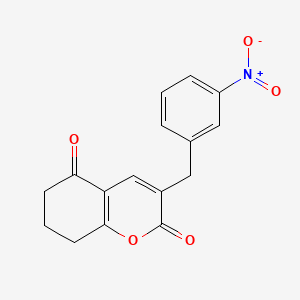
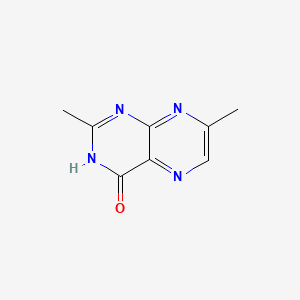

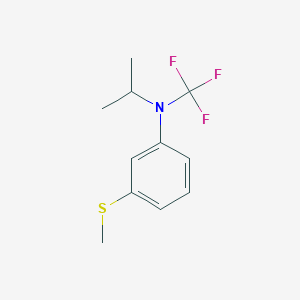

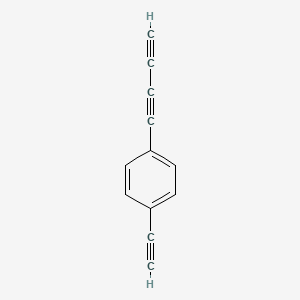


![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)
